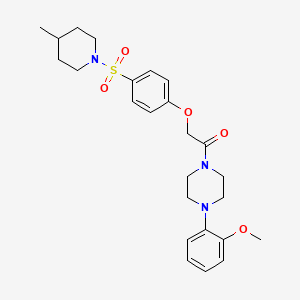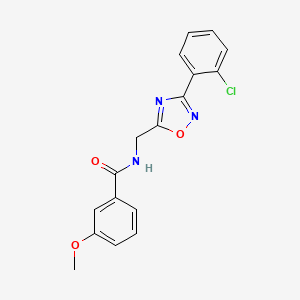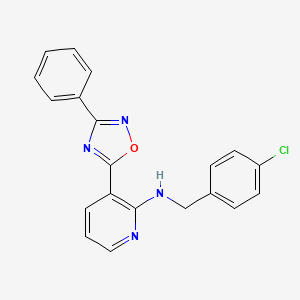
N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine, also known as CPOP, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
科学的研究の応用
N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In drug discovery, this compound has been used as a scaffold for the development of novel compounds with improved pharmacological properties. The unique structure of this compound allows for the modification of its chemical structure to enhance its potency, selectivity, and pharmacokinetic properties.
In biological research, this compound has been used as a tool to investigate the mechanism of action of various proteins and enzymes. This compound can bind to specific target proteins and inhibit their activity, providing insights into their function and potential therapeutic targets.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to bind to the active site of various enzymes, including kinases and proteases, and inhibit their activity. This inhibition can result in the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in various cancer cell lines. In vitro studies have demonstrated that this compound induces cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
実験室実験の利点と制限
One of the main advantages of N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is its potent activity against cancer cells, making it a valuable tool for cancer research. This compound can also be easily synthesized in the laboratory, allowing for the production of large quantities for research purposes. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using this compound.
将来の方向性
There are several potential future directions for research involving N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One area of interest is the development of novel compounds based on the this compound scaffold with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of this compound and its potential therapeutic targets. Additionally, this compound could be used in combination with other therapeutic agents to enhance their efficacy and reduce toxicity. Overall, this compound is a promising compound with significant potential for various scientific applications.
合成法
The synthesis of N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 2-bromo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine. This reaction results in the formation of an intermediate product, which is then subjected to further reactions to produce this compound. The overall yield of the synthesis process is around 40%, and the purity of the final product can be improved through various purification techniques.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c21-16-10-8-14(9-11-16)13-23-19-17(7-4-12-22-19)20-24-18(25-26-20)15-5-2-1-3-6-15/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPBBTPYZFHCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

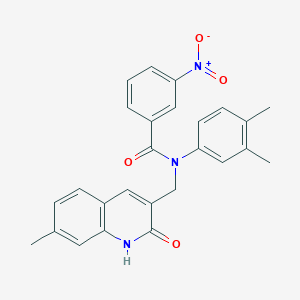
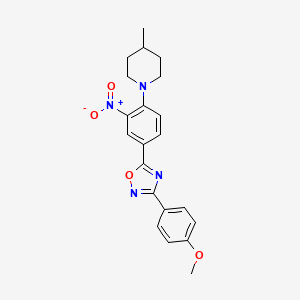
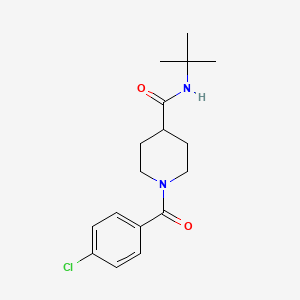
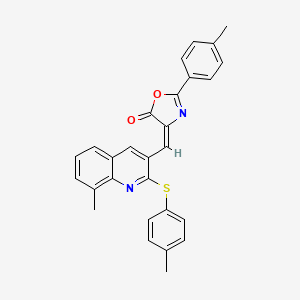


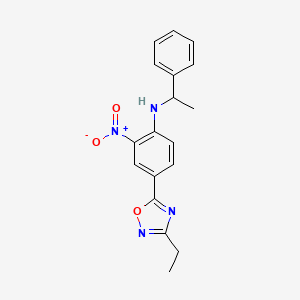

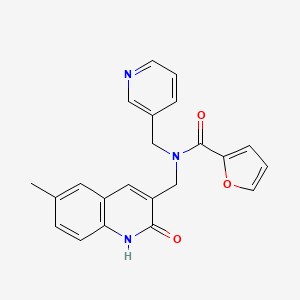
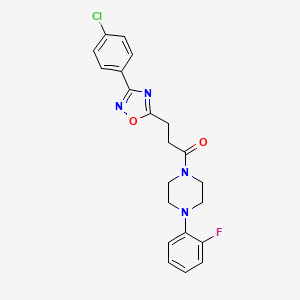
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7719392.png)

